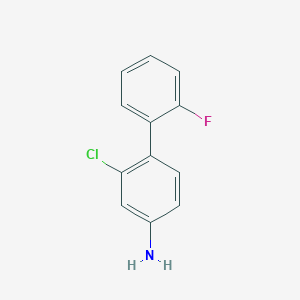
2-Chloro-2'-fluorobiphenyl-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2’-fluorobiphenyl-4-amine is an organic compound with the molecular formula C12H9ClFN It is a biphenyl derivative, where the biphenyl core is substituted with a chlorine atom at the 2-position and a fluorine atom at the 2’-position, along with an amine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’-fluorobiphenyl-4-amine typically involves the following steps:
-
Suzuki-Miyaura Coupling Reaction: : This is a common method used to form biphenyl derivatives. The reaction involves the coupling of a halogenated aromatic compound with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 2-chlorobiphenyl can be coupled with 2-fluoro-4-aminophenylboronic acid under suitable conditions to yield 2-Chloro-2’-fluorobiphenyl-4-amine .
-
Nucleophilic Aromatic Substitution: : Another method involves the nucleophilic substitution of a halogenated biphenyl derivative with an amine. For example, 2-chloro-2’-fluorobiphenyl can be reacted with ammonia or an amine under appropriate conditions to introduce the amine group at the 4-position .
Industrial Production Methods
Industrial production of 2-Chloro-2’-fluorobiphenyl-4-amine may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-Chloro-2’-fluorobiphenyl-4-amine can undergo oxidation reactions, where the amine group can be oxidized to form corresponding nitro or nitroso derivatives under strong oxidizing conditions .
-
Reduction: : The compound can also undergo reduction reactions, particularly if it contains any reducible functional groups. For instance, nitro derivatives of this compound can be reduced back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst .
-
Substitution: : The chlorine and fluorine atoms in the biphenyl core can be substituted by other nucleophiles under suitable conditions. For example, the chlorine atom can be replaced by a hydroxyl group using a base .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are typical reducing agents.
Bases: Sodium hydroxide, potassium carbonate, and sodium methoxide are often used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or other substituted biphenyl derivatives.
科学的研究の応用
2-Chloro-2’-fluorobiphenyl-4-amine has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis .
-
Biology: : The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules .
-
Medicine: : Research into its potential pharmacological properties is ongoing. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors .
-
Industry: : It is used in the production of advanced materials, including polymers and specialty chemicals. Its unique properties can impart desirable characteristics to these materials.
作用機序
The mechanism of action of 2-Chloro-2’-fluorobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity towards molecular targets . The amine group can participate in hydrogen bonding and other interactions, further modulating its activity.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluorobiphenyl: Similar structure but lacks the amine group.
2-Fluoro-4-aminobiphenyl: Similar structure but lacks the chlorine atom.
2-Chloro-4-aminobiphenyl: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-2’-fluorobiphenyl-4-amine is unique due to the presence of both chlorine and fluorine atoms along with an amine group. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
3-chloro-4-(2-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-7-8(15)5-6-9(11)10-3-1-2-4-12(10)14/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIGDNCBZZFCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














